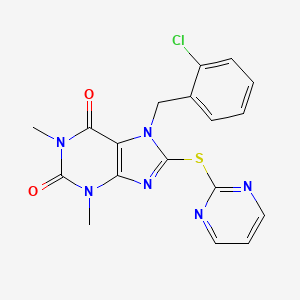
7-(2-氯苄基)-1,3-二甲基-8-(嘧啶-2-基硫)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylthio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于化合物“7-(2-氯苄基)-1,3-二甲基-8-(嘧啶-2-基硫)-1H-嘌呤-2,6(3H,7H)-二酮”的科学研究应用的全面分析:
抗癌研究
该化合物因其抑制癌细胞增殖的能力而在抗癌研究中显示出潜力。 研究表明,它可以干扰细胞周期并在多种癌细胞系中诱导细胞凋亡,使其成为开发新型抗癌疗法的有希望的候选药物 .
抗病毒应用
研究表明,该化合物具有抗病毒特性,特别是针对 RNA 病毒。 它可以通过靶向特定病毒酶来抑制病毒复制,使其成为开发抗病毒药物的宝贵工具 .
抗炎剂
该化合物因其抗炎特性而被研究。 它可以通过抑制促炎细胞因子的产生来调节免疫反应,这可能有利于治疗类风湿性关节炎和炎症性肠病等炎症性疾病 .
神经保护作用
研究探索了该化合物的神经保护作用,特别是在阿尔茨海默病和帕金森病等神经退行性疾病的模型中。 它似乎可以保护神经元免受氧化应激和细胞凋亡,表明它可能用于神经保护治疗 .
抗氧化性能
已发现该化合物具有显著的抗氧化性能。它可以清除自由基并减少氧化应激,这对预防细胞损伤和衰老有益。 这使其成为开发旨在减少氧化损伤的补充剂或药物的候选药物 .
抗菌活性
研究表明,该化合物对多种细菌和真菌病原体具有抗菌活性。 它可以破坏微生物细胞膜并抑制这些病原体的生长,使其在开发新型抗菌剂方面有用 .
酶抑制研究
该化合物已被用于酶抑制研究,以了解其与各种酶的相互作用。它已显示出抑制激酶和蛋白酶等酶的能力,这些酶参与许多生物过程。 此应用对于药物发现和开发至关重要 .
药代动力学和药效学研究
该化合物的药代动力学和药效学研究提供了对其吸收、分布、代谢和排泄 (ADME) 特性的见解。 了解这些特性对于优化其在药物开发中的治疗效果和安全性至关重要 .
这些应用突出了“7-(2-氯苄基)-1,3-二甲基-8-(嘧啶-2-基硫)-1H-嘌呤-2,6(3H,7H)-二酮”在各个科学研究领域的通用性和潜力。如果您需要有关任何特定应用的更多详细信息,请随时提问!
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrimidin-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-23-14-13(15(26)24(2)18(23)27)25(10-11-6-3-4-7-12(11)19)17(22-14)28-16-20-8-5-9-21-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHMZHBZJFENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NC=CC=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














